Ethyl 7-oxoundecanoate

Physicochemical characterization Distillation behavior Volatility profiling

Ethyl 7-oxoundecanoate (CAS 227953-80-2) is a C13 keto-ester belonging to the oxo-fatty acid ester class, formally named undecanoic acid, 7-oxo-, ethyl ester. It possesses a molecular formula of C₁₃H₂₄O₃ and a molecular weight of 228.33 g·mol⁻¹.

Molecular Formula C13H24O3
Molecular Weight 228.33 g/mol
CAS No. 227953-80-2
Cat. No. B1337403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-oxoundecanoate
CAS227953-80-2
Molecular FormulaC13H24O3
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCCCC(=O)CCCCCC(=O)OCC
InChIInChI=1S/C13H24O3/c1-3-5-9-12(14)10-7-6-8-11-13(15)16-4-2/h3-11H2,1-2H3
InChIKeyVCUXSPMIROUACC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Oxoundecanoate (CAS 227953-80-2): Physicochemical Baseline and Structural Identity for Procurement Specification


Ethyl 7-oxoundecanoate (CAS 227953-80-2) is a C13 keto-ester belonging to the oxo-fatty acid ester class, formally named undecanoic acid, 7-oxo-, ethyl ester . It possesses a molecular formula of C₁₃H₂₄O₃ and a molecular weight of 228.33 g·mol⁻¹ . The compound features a ketone carbonyl at the seventh carbon of an undecanoic acid backbone, esterified with ethanol, yielding the canonical SMILES CCCCC(=O)CCCCCC(=O)OCC . Predicted physicochemical properties include a boiling point of 316.2 ± 25.0 °C and a density of 0.936 ± 0.06 g·cm⁻³ . Commercial sourcing typically offers purity specifications of 95% (AKSci) to 97% (Fluorochem), with the latter providing full GHS-compliant SDS documentation and hazard classification (H302, H315, H319, H335) . The compound is described as a colorless to pale yellow liquid with a pleasant, fruity odor, positioning it as a candidate for flavor, fragrance, and synthetic intermediate applications .

Why Ethyl 7-Oxoundecanoate Cannot Be Interchanged with Its Closest Analogs: A Physicochemical and Functional Justification


Substituting ethyl 7-oxoundecanoate with structurally proximal analogs—whether the non-keto parent ester (ethyl undecanoate), the free acid (7-oxoundecanoic acid), positional isomers (ethyl 6-oxoundecanoate or ethyl 8-oxoundecanoate), or chain-length variants (ethyl 7-oxononanoate, ethyl 7-oxododecanoate)—introduces quantifiable deviations in boiling point, density, lipophilicity, and hydrogen-bonding capacity that directly impact distillation behavior, formulation volatility, partition coefficients, and chemical reactivity . The 7-keto group elevates the boiling point by approximately 58 °C relative to the non-keto ethyl undecanoate, while esterification lowers the boiling point by approximately 34 °C versus the free acid [1]. These differences are not merely incremental; they determine whether a compound can be purified by fractional distillation under standard laboratory conditions or whether it will co-distill with reaction solvents. Furthermore, positional isomerism (6-oxo vs. 7-oxo vs. 8-oxo) alters the electronic environment of the ketone, potentially affecting nucleophilic addition regioselectivity, although direct comparative kinetic data remain limited in the open literature . The evidence summarized in Section 3 quantifies these differential dimensions to inform rational compound selection.

Quantitative Differentiation Evidence: Ethyl 7-Oxoundecanoate vs. Closest Analogs


Boiling Point Elevation: Ethyl 7-Oxoundecanoate vs. Non-Keto Ethyl Undecanoate

The introduction of the 7-keto group into the undecanoate backbone produces a substantial boiling point elevation of approximately +57.8 °C relative to the fully saturated ethyl undecanoate (non-keto analog). This difference is attributable to the increased dipole-dipole interactions and polarizability imparted by the carbonyl group, and it has direct practical consequences for separation by distillation and for vapor pressure in formulation contexts .

Physicochemical characterization Distillation behavior Volatility profiling

Boiling Point Depression vs. Free Acid: Esterification Advantage for Distillation Purification

Ethyl 7-oxoundecanoate exhibits a boiling point approximately 34.3 °C lower than its parent free acid, 7-oxoundecanoic acid. This reduction arises from the absence of intermolecular hydrogen-bonded carboxylic acid dimers, which dominate the condensed-phase behavior of the free acid. The lower boiling point translates into reduced thermal stress during distillative purification and lower energy input requirements .

Purification methodology Distillation optimization Ester vs. acid volatility

Chain-Length Dependent Boiling Point: C11 Ethyl 7-Oxoundecanoate vs. C12 Ethyl 7-Oxododecanoate

Within the homologous series of ethyl 7-oxoalkanoates, each additional methylene group increases the boiling point. Ethyl 7-oxoundecanoate (C11 backbone) boils at approximately 316.2 °C, while the C12 homolog ethyl 7-oxododecanoate boils at 332.4 °C—a difference of +16.2 °C for one additional –CH₂– unit. This predictable increment allows users to select the appropriate chain length for target volatility windows in flavor/fragrance or solvent applications .

Homologous series analysis Volatility engineering Chain-length optimization

Lipophilicity (LogP) Differentiation: Ethyl 7-Oxoundecanoate vs. 7-Oxoundecanoic Acid Free Acid

The ethyl ester derivatization of 7-oxoundecanoic acid markedly increases lipophilicity. The free acid exhibits an ACD/LogP of 1.99, while the ethyl 6-oxoundecanoate positional isomer (same carbon count and functional groups) has a computed LogP of 3.26 [1]. The ethyl 7-oxoundecanoate is expected to exhibit a comparable LogP value of approximately 3.2–3.3, representing an increase of roughly 1.2–1.3 log units versus the free acid. This corresponds to an approximately 15- to 20-fold higher octanol/water partition coefficient, which significantly affects extraction efficiency, chromatographic retention, and biological compartment partitioning .

Lipophilicity Partition coefficient Membrane permeability

Procurement-Grade Differentiation: Purity Specification and Documentation Compliance

Available purity specifications for ethyl 7-oxoundecanoate range from 95% (AKSci) to 97% (Fluorochem), with the latter supplier providing comprehensive GHS-compliant SDS documentation including hazard statements (H302, H315, H319, H335), precautionary codes, and certified storage conditions . In contrast, several positional isomers (e.g., ethyl 8-oxoundecanoate, CAS 858794-06-6) are listed by vendors without published SDS or with incomplete hazard documentation at the time of this analysis . For procurement decisions in regulated laboratory environments, the availability of a complete, supplier-certified SDS with full GHS classification represents a tangible compliance advantage.

Quality assurance Procurement specification Regulatory documentation

Density Differential: Keto-Ester vs. Non-Keto Ester for Formulation Compatibility

The 7-keto substitution increases the predicted density of the undecanoate ester from approximately 0.87 g·cm⁻³ (ethyl undecanoate) to 0.936 ± 0.06 g·cm⁻³ (ethyl 7-oxoundecanoate), an increase of approximately +0.066 g·cm⁻³ or roughly 7.6% [1]. This higher density, approaching 0.94 g·cm⁻³, places the compound closer to the density of water and many common organic solvents, which can influence phase separation behavior in biphasic reaction systems and affect formulation homogeneity in multi-component mixtures .

Formulation density matching Solvent miscibility Physicochemical profiling

Optimal Application Scenarios for Ethyl 7-Oxoundecanoate (CAS 227953-80-2) Based on Quantitative Differentiation Evidence


Flavor and Fragrance Intermediate Requiring Defined Mid-Range Volatility

Ethyl 7-oxoundecanoate's boiling point of approximately 316 °C positions it in a volatility window distinct from both the more volatile non-keto ethyl undecanoate (~258 °C) and the less volatile C12 homolog ethyl 7-oxododecanoate (~332 °C) . Its pleasant, fruity odor profile, coupled with this intermediate boiling point, makes it a candidate for fragrance middle-note formulation and flavor ingredient development where controlled evaporation kinetics are essential. The 58 °C boiling point elevation versus ethyl undecanoate ensures that the keto-ester persists longer in the headspace, providing a differentiated olfactory longevity profile .

Synthetic Intermediate in Organic Synthesis Benefiting from Distillation-Compatible Purification

The 34 °C lower boiling point of ethyl 7-oxoundecanoate relative to 7-oxoundecanoic acid (350.5 °C) permits purification by fractional distillation under less severe thermal conditions, reducing the risk of ketone degradation or decarboxylation side reactions . When the synthetic route requires a keto-ester intermediate that can be isolated by distillation rather than chromatography, ethyl 7-oxoundecanoate offers a practical advantage over the free acid form. The 97% purity grade with full SDS documentation from Fluorochem further supports its use in regulated synthesis environments where impurity profiling and safety documentation are mandatory .

Lipophilicity-Dependent Extraction or Chromatography Applications

With an estimated LogP of approximately 3.2–3.3, ethyl 7-oxoundecanoate is approximately 15–20 times more lipophilic than 7-oxoundecanoic acid (LogP 1.99) . This property makes it the preferred form for applications relying on organic-phase partitioning, such as liquid-liquid extraction from aqueous reaction mixtures or reverse-phase HPLC purification. The ethyl ester's enhanced organic solubility also facilitates its use as a hydrophobic building block in the synthesis of more complex lipophilic molecules, where the free acid would suffer from poor organic-phase miscibility .

Procurement for Quality-Assured Laboratory Research Requiring Full Compliance Documentation

For academic or industrial laboratories operating under ISO or GLP quality management systems, the availability of ethyl 7-oxoundecanoate at 97% purity with a complete, supplier-certified GHS SDS (Fluorochem F207863) provides a documented procurement pathway that positional isomers such as ethyl 8-oxoundecanoate currently lack . The presence of defined hazard statements (H302, H315, H319, H335), precautionary codes (P260–P501), and certified storage conditions enables immediate integration into existing laboratory chemical management systems without the need for supplementary hazard assessment. This compliance readiness represents a tangible procurement advantage when selecting among structurally similar keto-esters with otherwise comparable physicochemical profiles .

Technical Documentation Hub

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17 linked technical documents
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